![molecular formula C17H14ClN5 B2424322 4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine CAS No. 338414-20-3](/img/structure/B2424322.png)
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine, also known as 4CP-PMP, is a small molecule that has been extensively studied in recent years. It is a heterocyclic compound with an aromatic ring structure and is composed of five nitrogen atoms, four carbon atoms, and one chlorine atom. 4CP-PMP has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been used in a variety of laboratory experiments, and its properties have been studied in detail.
Applications De Recherche Scientifique
1. Neurological Research
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine and its derivatives have been used in neurological studies. For instance, derivatives of this compound have been evaluated as potential imaging agents for the central nervous dopamine transporter (DAT) system. These derivatives exhibit specific uptake in striatum and putamen, indicating their utility in studying neurological conditions. Small changes in the structure of these compounds can significantly alter their biological behavior, highlighting the importance of precise molecular design in neurological research (Vanbilloen et al., 2006).
2. Memory and Learning
Certain derivatives of this compound, such as PP2, a specific inhibitor of the Src family of tyrosine kinases, have been implicated in memory formation and recall. Research indicates that the activity of the Src family of tyrosine kinases is required in specific brain regions like the CA1 region of the rat dorsal hippocampus for normal formation and retrieval of certain types of memory (Bevilaqua et al., 2003).
3. Epilepsy and Seizure Research
This compound and its variations have been explored in the context of epilepsy and seizure research. For example, certain derivatives like YM928 have shown potential as anticonvulsant agents in rat kindling models of complex partial seizures. These compounds have demonstrated the ability to suppress motor seizures and afterdischarge induced by electrical stimulation, indicating their potential utility in developing new treatments for epilepsy (Yamashita et al., 2004).
4. Environmental Impact Studies
Derivatives of this compound have also been studied in environmental contexts. For instance, certain organophosphorus pesticides with structural similarities have been monitored post-application in residences to understand their temporal and spatial distributions and potential human exposure risks (Lewis et al., 2001).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-[(4-methylphenyl)diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-2-8-14(9-3-11)22-23-15-10-20-17(19)21-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIMILUAPDKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


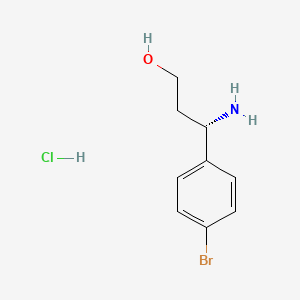
![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)
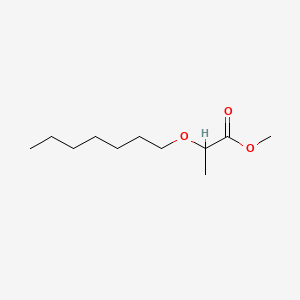
![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)
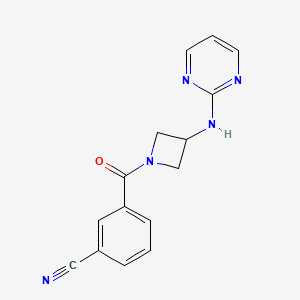
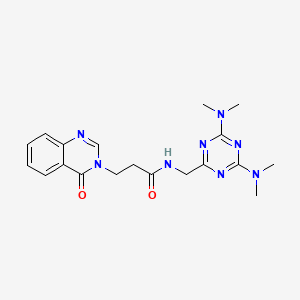
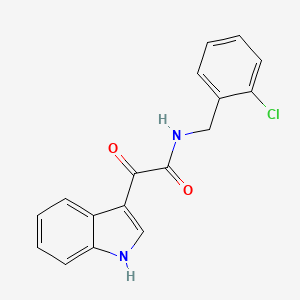


![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2424259.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)